Centaureidin
Centaureidin
Centaureidin is a trihydroxyflavone that consists of quercetagetin in which the hydroxy groups at positions 3, 6 and 4' have been replaced by methoxy groups. It has been isolated from Eremophila mitchellii and Athroisma proteiforme. It has a role as a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, an antineoplastic agent and a plant metabolite. It is a trihydroxyflavone and a trimethoxyflavone.
Centaureidin is a natural product found in Centaurea corcubionensis, Artemisia incanescens, and other organisms with data available.
Centaureidin is a natural product found in Centaurea corcubionensis, Artemisia incanescens, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
17313-52-9
VCID:
VC21051806
InChI:
InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3
SMILES:
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)O)OC)O)OC)O
Molecular Formula:
C18H16O8
Molecular Weight:
360.3 g/mol
Centaureidin
CAS No.: 17313-52-9
Cat. No.: VC21051806
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Centaureidin is a trihydroxyflavone that consists of quercetagetin in which the hydroxy groups at positions 3, 6 and 4' have been replaced by methoxy groups. It has been isolated from Eremophila mitchellii and Athroisma proteiforme. It has a role as a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, an antineoplastic agent and a plant metabolite. It is a trihydroxyflavone and a trimethoxyflavone. Centaureidin is a natural product found in Centaurea corcubionensis, Artemisia incanescens, and other organisms with data available. |
|---|---|
| CAS No. | 17313-52-9 |
| Molecular Formula | C18H16O8 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one |
| Standard InChI | InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 |
| Standard InChI Key | BZXULYMZYPRZOG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)O)OC)O)OC)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O |
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